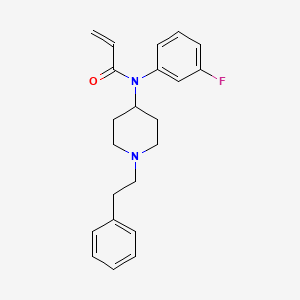

N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide

Description

N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide is a synthetic opioid analog structurally derived from fentanyl. Its core structure consists of a phenethylpiperidine scaffold linked to an acrylamide group substituted with a 3-fluorophenyl ring. This compound is part of a broader class of fentanyl derivatives designed to modulate opioid receptor binding, potency, and metabolic stability. The 3-fluoro substitution distinguishes it from other positional isomers (e.g., 2- or 4-fluoro) and may influence its pharmacological profile .

Properties

CAS No. |

2748592-37-0 |

|---|---|

Molecular Formula |

C22H25FN2O |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C22H25FN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h2-10,17,20H,1,11-16H2 |

InChI Key |

JWYRFGPPCJVCSJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1-phenylethylamine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Formation of the Acrylamide Moiety: The acrylamide group can be formed through the reaction of an amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Analgesic Development

N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide is primarily researched for its potential as a novel analgesic. The ongoing search for effective pain management solutions has led to the exploration of this compound due to its structural similarities with established opioids, which may allow it to bind effectively to opioid receptors in the brain.

- Case Study : A study highlighted the need for new analgesics that provide superior efficacy and reduced adverse effects compared to traditional opioids. The development of compounds like this compound aims to address these gaps in current pain management therapies .

Opioid Receptor Modulation

Research indicates that this compound may selectively target specific opioid receptors, potentially leading to enhanced analgesic effects with lower risks of addiction and side effects.

- Mechanism of Action : The compound's ability to modulate mu-opioid receptor activity suggests it could be beneficial in treating both acute and chronic pain conditions while minimizing the risk of dependency .

Controlled Substance Classification

Given its structural resemblance to fentanyl analogs, there are ongoing discussions regarding its classification as a controlled substance. This classification will impact research accessibility and clinical application .

Abuse Potential

The compound's potency necessitates thorough investigation into its pharmacodynamics and potential for abuse. Studies suggest that while it may offer therapeutic benefits, careful consideration must be given to its distribution and use in clinical settings .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The compound’s closest analogs differ in substituent positions or functional groups. Key comparisons include:

Ortho-Fluoroacryl Fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide)

- Substituent Position : Fluorine at the 2- (ortho) position on the phenyl ring.

- Pharmacological Impact: The ortho-fluoro substitution may reduce steric hindrance, enhancing μ-opioid receptor binding compared to non-fluorinated analogs. Studies suggest higher potency than morphine but lower than para-fluoro derivatives .

Acryloylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacrylamide)

- Substituent : Lacks fluorine; phenyl ring is unsubstituted.

- Toxicity : Associated with severe respiratory depression and fatalities in overdose cases .

Para-Chloroisobutyrylfentanyl (N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide)

- Substituent : Chlorine at the 4- (para) position and isobutyramide group.

- Pharmacological Impact : The electron-withdrawing chlorine enhances receptor binding stability, while the isobutyramide group alters metabolic pathways, prolonging duration of action .

Structural and Pharmacological Comparison Table

Key Research Findings

Fluorine Position and Potency: Ortho-fluoro substitution (2-fluoro) enhances receptor binding compared to non-fluorinated analogs, while para-fluoro (4-fluoro) may further increase potency due to electronic effects . The 3-fluoro isomer’s activity remains less documented but is hypothesized to exhibit intermediate effects. Fluorination generally increases lipophilicity, improving CNS penetration but also raising toxicity risks .

Metabolic Stability :

- Acrylamide derivatives like this compound are resistant to esterase-mediated hydrolysis, prolonging their half-life compared to acetylated fentanyl analogs .

Toxicity Profile :

- All fluorinated fentanyl analogs pose risks of respiratory depression, with ortho-fluoroacryl fentanyl linked to numerous overdose deaths .

Biological Activity

Pharmacological Profile

Meta-fluoroacrylfentanyl likely acts as a μ-opioid receptor agonist, similar to other fentanyl derivatives . The presence of the acrylamide group and the fluorine substitution on the phenyl ring may influence its potency and pharmacokinetics.

Structural Comparison

The compound shares structural similarities with other fentanyl analogs:

| Compound | Structural Difference |

|---|---|

| Fentanyl | No fluorine, no acrylamide group |

| Acryloylfentanyl | No fluorine |

| 3-Fluorofentanyl | Propionamide instead of acrylamide |

These structural variations can significantly impact the compound's biological activity and potency.

Potential Biological Effects

Based on the activity of related compounds, meta-fluoroacrylfentanyl may exhibit the following biological effects:

- Analgesic properties

- Respiratory depression

- Potential for addiction and dependence

- Possible increased potency compared to fentanyl due to the fluorine substitution

Research Findings

While specific research on meta-fluoroacrylfentanyl is not available in the provided search results, studies on related compounds provide insight into its potential biological activity:

- Acryloylfentanyl, a close structural analog, has been reported to be a potent opioid with high abuse potential .

- Fluorinated fentanyl analogs often show increased potency compared to their non-fluorinated counterparts .

- The acrylamide group in fentanyl analogs has been associated with increased potency in some cases .

Case Studies

No specific case studies involving meta-fluoroacrylfentanyl were found in the provided search results. However, the emergence of novel synthetic opioids, including fentanyl analogs, has been associated with increased overdose risks and challenges in clinical management.

Pharmacological Comparison

The following table compares the estimated potency of meta-fluoroacrylfentanyl with related compounds:

| Compound | Estimated Potency Relative to Morphine |

|---|---|

| Morphine | 1x |

| Fentanyl | 50-100x |

| Acryloylfentanyl | 50-100x (estimated) |

| Meta-fluoroacrylfentanyl | Unknown (potentially >100x) |

Note: The potency of meta-fluoroacrylfentanyl is speculative and would require further research to confirm.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide, and how can purity be optimized?

- Methodology : A common approach involves coupling 1-phenethylpiperidin-4-amine with 3-fluorophenylacryloyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can achieve >95% purity. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and inert atmosphere to prevent oxidation .

- Analytical Validation : Confirm structure using H/C NMR (e.g., δ 7.55–7.50 ppm for acrylamide protons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopic Methods :

- NMR : Key for confirming regiochemistry and detecting impurities (e.g., residual solvents or unreacted precursors).

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for quantifying purity and identifying degradation products .

Advanced Research Questions

Q. How can in vitro opioid receptor binding assays be designed to evaluate the compound’s pharmacological activity?

- Assay Design :

- Use HEK-293 cells transfected with human μ-opioid receptor (MOR) or δ/κ subtypes. Competitive binding assays with H-diprenorphine as a radioligand (IC determination).

- Functional activity via GTPγS binding to measure G-protein coupling efficiency .

Q. How should researchers resolve contradictions in reported EC values across studies?

- Factors to Consider :

- Assay Variability : Standardize cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and incubation times.

- Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS to rule out isomerization or degradation .

Q. What in vivo models are appropriate for evaluating neurotoxicity and analgesic efficacy?

- Models :

- Hot-Plate Test : Mice (C57BL/6) to assess latency in nociceptive response.

- Tail-Flick Assay : Dose-dependent analgesia evaluation.

- Respiratory Depression : Plethysmography in rodents to quantify opioid-induced side effects .

Q. How can metabolic pathways and major metabolites be identified?

- Approach :

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., N-dealkylation, hydroxylation).

- In Vivo Studies : Administer to rodents, collect plasma/urine, and analyze via untargeted metabolomics .

Safety and Stability

Q. What storage conditions are recommended to maintain compound stability?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (argon) at -20°C.

- Avoid aqueous solutions due to hydrolytic degradation of the acrylamide group .

Q. What personal protective equipment (PPE) is essential during handling?

- PPE Requirements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.